2-[4-(4-Chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid
Overview
Description
2-[4-(4-Chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid typically involves multiple steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea or thioamide under basic conditions. For instance, 2-bromo-1-(4-chlorophenyl)ethanone can react with thiourea to form the thiazole ring.
-
Substitution Reaction: : The thiazole intermediate is then subjected to a substitution reaction with 2-ethoxyaniline. This step often requires a catalyst and is carried out under reflux conditions to ensure complete reaction.
-
Acetic Acid Derivatization: : The final step involves the introduction of the acetic acid moiety. This can be achieved through a carboxylation reaction using carbon dioxide or by reacting the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thiazole ring or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-[4-(4-Chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the thiazole ring and the aromatic substituents, which can form hydrogen bonds, hydrophobic interactions, and π-π stacking with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chlorophenyl)-1,3-thiazol-5-yl]acetic acid: Lacks the ethoxyanilino group, which may result in different biological activities.
2-[4-(4-Chlorophenyl)-2-(2-methoxyanilino)-1,3-thiazol-5-yl]acetic acid: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and biological properties.
2-[4-(4-Chlorophenyl)-2-(2-aminophenyl)-1,3-thiazol-5-yl]acetic acid: Contains an amino group instead of an ethoxyanilino group, which can significantly change its interaction with biological targets.
Uniqueness
The presence of the ethoxyanilino group in 2-[4-(4-Chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid imparts unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-25-15-6-4-3-5-14(15)21-19-22-18(16(26-19)11-17(23)24)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHAUKKNFKAMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.